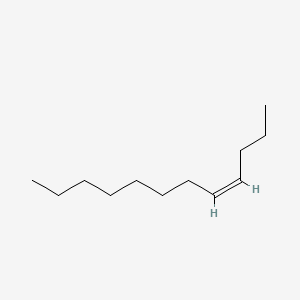
cis-4-Dodecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-Dodecene: is an organic compound with the molecular formula C12H24 . It is an unsaturated hydrocarbon featuring a double bond between the fourth and fifth carbon atoms in the twelve-carbon chain. The “cis” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side, which affects the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize cis-4-Dodecene involves the hydroboration of 1-dodecyne followed by oxidation. This method ensures the addition of boron and hydrogen across the triple bond, followed by oxidation to form the desired cis-alkene.
Partial Hydrogenation: Another method involves the partial hydrogenation of 1,4-dodecadiene using a Lindlar catalyst, which selectively hydrogenates one of the double bonds to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of dodecane. This process uses a metal catalyst, such as platinum or palladium, under controlled temperature and pressure conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-4-Dodecene can undergo oxidation reactions to form various oxygenated products, such as epoxides and alcohols.
Hydrogenation: The compound can be fully hydrogenated to form dodecane.
Halogenation: this compound reacts with halogens, such as chlorine or bromine, to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used under hydrogen gas.
Halogenation: Halogens like bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: this compound oxide, 4-dodecanol.
Hydrogenation: Dodecane.
Halogenation: 4,5-dibromododecane, 4,5-dichlorododecane.
Wissenschaftliche Forschungsanwendungen
cis-4-Dodecene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: this compound is used in the production of surfactants, lubricants, and polymer additives.
Wirkmechanismus
The mechanism of action of cis-4-Dodecene involves its interaction with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in reactions that modify its double bond, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
trans-4-Dodecene: The trans isomer of 4-Dodecene has the hydrogen atoms on opposite sides of the double bond, leading to different physical and chemical properties.
1-Dodecene: This compound has the double bond at the first carbon, resulting in different reactivity and applications.
4-Decene: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness: cis-4-Dodecene’s unique cis configuration imparts specific reactivity and physical properties that distinguish it from its trans isomer and other alkenes. Its specific placement of the double bond also makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
7206-27-1 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
(Z)-dodec-4-ene |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h7,9H,3-6,8,10-12H2,1-2H3/b9-7- |
InChI-Schlüssel |
PHCKFVVLVZFFLU-CLFYSBASSA-N |
Isomerische SMILES |
CCCCCCC/C=C\CCC |
Kanonische SMILES |
CCCCCCCC=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



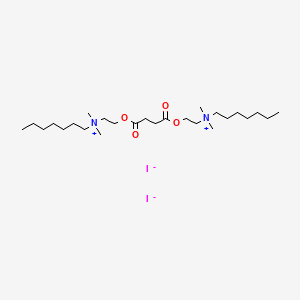
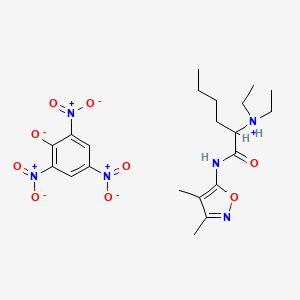

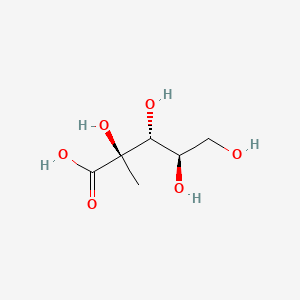

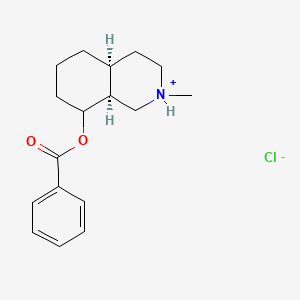

![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
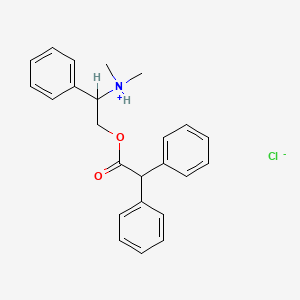
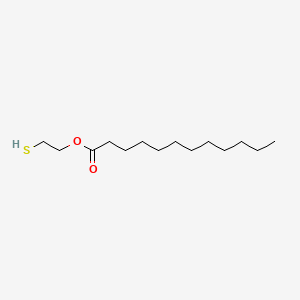
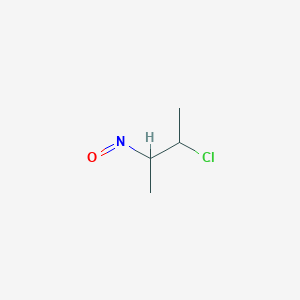
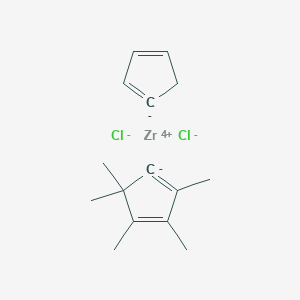
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)
